3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid
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Overview
Description
3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid is an organic compound with the molecular formula C8H8O5. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains a propanoic acid functional group. This compound is known for its unique structure, which includes a furan ring with two keto groups at positions 2 and 5, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid typically involves the reaction of maleic anhydride with an appropriate alcohol or amine under controlled conditions. One common method involves the reaction of maleic anhydride with propanol in the presence of a catalyst to form the desired product . The reaction conditions often include:
- Temperature: 80-100°C
- Solvent: Toluene or another non-polar solvent
- Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but optimized for large-scale production with considerations for cost, safety, and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a building block for novel therapeutic agents.
Mechanism of Action
The mechanism by which 3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid exerts its effects involves its interaction with various molecular targets. The compound’s keto groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid: Similar structure but with a methyl group at the 4-position.
3-(2-Pyridyldithio)propanoic acid: Contains a pyridine ring instead of a furan ring.
3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid: Lacks the propanoic acid group.
Uniqueness
3-(2,5-Dioxotetrahydrofuran-3-yl)propanoic acid is unique due to its combination of a furan ring with two keto groups and a propanoic acid functional group. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industry .
Properties
Molecular Formula |
C7H8O5 |
---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
3-(2,5-dioxooxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8O5/c8-5(9)2-1-4-3-6(10)12-7(4)11/h4H,1-3H2,(H,8,9) |
InChI Key |
MPJGGYGWCMNTKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)CCC(=O)O |
Origin of Product |
United States |
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